molecular formula C10H11N3O B047107 (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 111340-43-3

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B047107
CAS No.: 111340-43-3
M. Wt: 189.21 g/mol
InChI Key: IGIZOEHOBLWJBH-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 of the triazole ring and a methanol group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the “click” chemistry approach, which involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper catalyst. This reaction proceeds under mild conditions and yields the desired triazole product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Benzyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The triazole ring and benzyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-benzyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-10-11-8-12-13(10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIZOEHOBLWJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545269
Record name (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-43-3
Record name (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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